synthesis of copper molybdate nanoparticles
synthesis of copper molybdate nanoparticles
An In-depth Technical Guide to the Synthesis of Copper Molybdate (B1676688) Nanoparticles
Introduction
Copper molybdate (CuMoO₄) nanoparticles have garnered significant attention from the scientific community due to their unique size- and shape-dependent properties. These transition metal oxide nanoparticles are promising candidates for a wide array of applications, including catalysis, gas sensing, optical fibers, and as antimicrobial agents.[1][2] Their efficacy in these roles is intrinsically linked to their structural and morphological characteristics, which are determined by the synthesis method employed.[3]
This guide provides a comprehensive overview of the primary methods for synthesizing copper molybdate nanoparticles, offering detailed experimental protocols and comparative data for researchers, scientists, and professionals in drug development.
Major Synthesis Methodologies
Several techniques have been successfully utilized to produce copper molybdate nanoparticles, each offering distinct advantages in controlling particle size, morphology, and purity.[1] Common methods include co-precipitation, hydrothermal synthesis, and sol-gel processes.
Precipitation / Co-Precipitation Method
The precipitation method is a straightforward and widely used technique for synthesizing CuMoO₄ nanoparticles due to its simplicity and cost-effectiveness.[4][5] It involves the reaction of soluble copper and molybdate precursors in a solvent, leading to the formation of an insoluble CuMoO₄ precipitate.
This protocol is adapted from a surfactant-free precipitation method.[4]
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Precursor Preparation:
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Prepare "Solution A" by dissolving cupric acetate (B1210297) monohydrate ((CH₃COO)₂Cu·H₂O) in 25 mL of double-distilled water.[4]
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Prepare "Solution B" by dissolving sodium molybdate (Na₂MoO₄) in 25 mL of double-distilled water.[4]
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Precipitation:
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Collection and Washing:
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Drying:
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Dry the washed precipitate to obtain the final copper molybdate nanoparticle powder.
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This protocol incorporates a plant extract as a capping agent, which is an eco-friendly approach.[1]
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Precursor and Extract Preparation:
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Prepare a 1:0.5 molar ratio of copper acetate and sodium molybdate, dissolving each in 40 mL of distilled water in separate beakers.[1]
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Dissolve 0.5 g of urea (B33335) in 10 mL of distilled water.[1]
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To prepare the plant extract, boil 10 g of Phyllanthus amarus leaves in 100 mL of sterile distilled water for 30 minutes. Filter the extract through Whatman No. 1 filter paper.[1]
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Reaction Mixture:
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Washing and Drying:
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Calcination:
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Calcine the dried powder in a muffle furnace at 550°C for 4 hours to yield the final CuMoO₄ nanoparticles.[1]
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Hydrothermal Method
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted within a sealed vessel called an autoclave. This technique is effective for synthesizing crystalline nanoparticles with controlled morphology.[2]
This protocol is a general representation based on literature describing the process.[2]
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Precursor Preparation:
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Dissolve stoichiometric amounts of a copper salt (e.g., Cu(NO₃)₂·4H₂O) and a molybdate salt (e.g., Na₂MoO₄·2H₂O) in deionized water.
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pH Adjustment (Optional):
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Adjust the pH of the solution using an acid or base if a specific pH is required to control particle morphology.
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Hydrothermal Reaction:
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Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it to a specific temperature (e.g., 120-200°C) for a designated period (e.g., 12-24 hours).
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Cooling and Collection:
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Allow the autoclave to cool down to room temperature naturally.
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Collect the resulting precipitate by centrifugation or filtration.
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-
Washing and Drying:
-
Wash the product multiple times with deionized water and ethanol (B145695) to remove any residual ions.
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Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
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Sol-Gel Method
The sol-gel method is a versatile wet-chemical technique used for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This method allows for excellent control over the product's purity and homogeneity.
This protocol is adapted from the gelatin/sol-gel combustion method.[6]
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Precursor Solution:
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Prepare a precursor solution by dissolving stoichiometric amounts of copper chloride (CuCl₂·2H₂O) and ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.[6]
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Prepare a separate gelatin solution.[6]
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-
Gel Formation:
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Drying and Combustion:
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Dry the gel in an oven at 260°C. This process removes the solvent, leaving a solid xerogel.[6] The gelatin will likely combust during this stage.
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Calcination:
-
Calcine the resulting xerogel at 500°C to crystallize the CuMoO₄ nanoparticles.[6]
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Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The properties of the synthesized CuMoO₄ nanoparticles are highly dependent on the chosen method and experimental conditions. The following table summarizes quantitative data from various studies.
| Synthesis Method | Precursors | Key Conditions | Average Crystallite Size | Morphology | Reference |
| Precipitation (Bio) | Copper Acetate, Sodium Molybdate, P. amarus extract | Calcination at 550°C for 4h | 62.9 nm (un-capped), 59.7 nm (capped) | Sphere-like | [1][7][8] |
| Precipitation | Cupric Acetate Monohydrate, Sodium Molybdate | Room temperature, no surfactant | Not specified | Rock-like | [3][4] |
| Sol-Gel Combustion | CuCl₂·2H₂O, (NH₄)₆Mo₇O₂₄·4H₂O, Gelatin | Drying at 260°C, Calcination at 500°C | Not specified | Not specified | [6] |
| Hydrothermal | Cu(NO₃)₂·4H₂O, Na₂MoO₄·2H₂O | Reaction at 200°C | Not specified | Not specified | [9] |
| Co-precipitation | Not specified | Not specified | 19.57 nm | Nanosheets | [10] |
Characterization of Copper Molybdate Nanoparticles
To ascertain the successful synthesis and determine the physicochemical properties of CuMoO₄ nanoparticles, a suite of characterization techniques is employed.
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X-Ray Diffraction (XRD): Used to identify the crystalline phase and structure of the nanoparticles. The diffraction peaks for CuMoO₄ are compared with standard JCPDS cards (e.g., No. 36-0405).[1][4] The average crystallite size can be calculated from the peak broadening using the Debye-Scherer equation.[1]
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Scanning Electron Microscopy (SEM): Provides information on the surface morphology, shape, and size of the nanoparticles.[1][4] SEM images have revealed sphere-like and rock-like structures for CuMoO₄.[1][4]
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Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoparticle's size, shape, and internal structure.
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Energy-Dispersive X-ray Spectroscopy (EDX): Confirms the elemental composition and purity of the synthesized material, ensuring the presence of only copper, molybdenum, and oxygen.[4]
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Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups and vibrational bands present in the sample. For CuMoO₄, characteristic absorption bands are observed between 721 and 967 cm⁻¹.[1][8]
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UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): Determines the optical properties, specifically the bandgap energy of the semiconductor nanoparticles.[1] A sharp absorption peak for CuMoO₄ is typically observed in the 270-350 nm range.[1][8]
References
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Copper Molybdate and Its Electrochemical Sensing of Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis and characterization of nanostructured flower-like copper molybdate by the co-precipitation method | Semantic Scholar [semanticscholar.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. [PDF] Bio-Synthesis and Characterization of Copper Molybdate Nanoparticles | Semantic Scholar [semanticscholar.org]
- 8. jacsdirectory.com [jacsdirectory.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
